2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid is a synthetic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, typically using a base like piperidine, to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid
- **2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- **N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid lies in its specific structural configuration, which provides stability and reactivity that are advantageous in peptide synthesis. Its ability to be easily deprotected under mild conditions makes it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-14(2)11-27-13-20(21(24)25)23-22(26)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
JQXWQHMUXWWMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.